5-Methoxy-2-methylbenzofuran
CAS No.: 13391-27-0
Cat. No.: VC20995904
Molecular Formula: C10H10O2
Molecular Weight: 162.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 13391-27-0 |
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Molecular Formula | C10H10O2 |
Molecular Weight | 162.18 g/mol |
IUPAC Name | 5-methoxy-2-methyl-1-benzofuran |
Standard InChI | InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3 |
Standard InChI Key | IKUBQGOYKPKCKQ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(O1)C=CC(=C2)OC |
Canonical SMILES | CC1=CC2=C(O1)C=CC(=C2)OC |
Introduction
Chemical Properties and Structure
Molecular Identification
5-Methoxy-2-methylbenzofuran (CAS: 13391-27-0) is a benzofuran derivative with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . The compound is characterized by its bicyclic structure consisting of a benzene ring fused to a furan ring, with specific substitutions that contribute to its chemical profile and biological activity.
Physical and Chemical Properties
The physical and chemical properties of 5-Methoxy-2-methylbenzofuran are outlined in Table 1, providing essential information for researchers working with this compound.
Table 1: Physical and Chemical Properties of 5-Methoxy-2-methylbenzofuran
Property | Value |
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Molecular Formula | C₁₀H₁₀O₂ |
Molecular Weight | 162.19 g/mol |
CAS Number | 13391-27-0 |
IUPAC Name | 5-methoxy-2-methyl-1-benzofuran |
Physical State | Colorless liquid |
InChI | InChI=1S/C10H10O2/c1-7-5-8-6-9(11-2)3-4-10(8)12-7/h3-6H,1-2H3 |
InChIKey | IKUBQGOYKPKCKQ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(O1)C=CC(=C2)OC |
The compound is typically characterized as a colorless liquid at standard conditions . The presence of the methoxy group contributes to its relatively moderate polarity, while the methyl substituent enhances lipophilicity, affecting its solubility profile and potential for biological membrane penetration.
Spectroscopic Characteristics
Structural elucidation of 5-Methoxy-2-methylbenzofuran typically relies on various spectroscopic methods:
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NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy provide valuable information about the hydrogen and carbon framework of the molecule, particularly the chemical shifts associated with the methoxy group, methyl substituent, and aromatic protons .
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Mass Spectrometry: This technique confirms the molecular weight of 162.19 g/mol and provides fragmentation patterns characteristic of benzofuran derivatives .
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IR Spectroscopy: IR spectroscopy can identify functional groups present in the molecule, particularly the C-O-C stretching vibrations associated with the furan ring and methoxy group.
Synthesis Methods
Advanced Synthetic Methodologies
Recent advancements in benzofuran synthesis include:
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Microwave-Assisted Synthesis: This technique has been employed to efficiently produce benzofuran derivatives with enhanced yields and reduced reaction times .
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Nenitzescu Reaction: Researchers have reported the exclusive formation of 3-acetyl-5-hydroxy-2-methylbenzofuran in quantitative yield using this approach, which could be modified for the synthesis of 5-Methoxy-2-methylbenzofuran .
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Catalytic Methods: Various catalytic systems have been developed for the cyclization of appropriate precursors to form the benzofuran ring system with specific substitution patterns .
The conversion of 5-hydroxybenzofuran to 5-methoxybenzofuran derivatives is particularly relevant to the synthesis of 5-Methoxy-2-methylbenzofuran and typically involves alkylation with appropriate methylating agents .
Biological Activities
Anticancer Properties
Benzofuran derivatives, including those structurally similar to 5-Methoxy-2-methylbenzofuran, have demonstrated significant anticancer properties. Research indicates that modifications at specific positions on the benzofuran ring can enhance antiproliferative activity against various cancer cell lines .
Studies have shown that compounds in the benzofuran family demonstrate significant cytotoxic activity against leukemia (K562, MOLT-4) and cervix carcinoma (HeLa) cell lines . The structure-activity relationship (SAR) analysis indicated that the presence of bromine introduced to a methyl or acetyl group attached to the benzofuran system increased cytotoxicity in both normal and cancer cells .
The presence of electron-donating groups such as methoxy has been shown to improve anticancer effects, making the 5-Methoxy-2-methylbenzofuran scaffold valuable for developing new anticancer agents .
Antimicrobial Activities
Benzofuran derivatives have been evaluated for their antimicrobial activity against a range of pathogens. Studies have indicated that derivatives of benzofuran exhibit activity against Gram-positive cocci, Gram-negative rods, and yeasts.
The structure-activity relationship suggests that certain modifications to the benzofuran scaffold can enhance antimicrobial properties. Although specific antimicrobial data for 5-Methoxy-2-methylbenzofuran is limited, related compounds with similar structural features have shown promising antimicrobial activity.
Other Biological Activities
Beyond anticancer and antimicrobial activities, benzofuran derivatives have shown potential in several other therapeutic areas:
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Antioxidant Activity: Derivatives of benzofuran compounds have demonstrated promising antioxidant activities in various assays, highlighting their potential in combating oxidative stress-related diseases.
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Melatonin Receptor Agonism: Benzofuran derivatives are being explored as ligands for melatonin receptors (MT1 and MT2). Compounds derived from benzofuran have shown agonistic activity on these receptors, indicating potential use in treating sleep disorders and depression .
Table 2: Biological Activities of Benzofuran Derivatives Related to 5-Methoxy-2-methylbenzofuran
Structure-Activity Relationship (SAR)
Influence of Methoxy and Methyl Substituents
The specific substitution pattern of 5-Methoxy-2-methylbenzofuran, with a methoxy group at position 5 and a methyl group at position 2, contributes to its unique chemical and biological properties. Research on similar benzofuran derivatives has revealed important structure-activity relationships:
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Methylation of the 5-hydroxy group of benzofuran derivatives was favorable for agonistic activity in melatonin receptor studies, with agonistic ratios significantly improved compared to non-methylated analogs .
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The presence of a methyl unit at specific positions enhanced biological activity across various assays .
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The introduction of electron-donating groups like methoxy improved anticancer activity, possibly through modulation of electronic properties that affect target binding .
Studies on paeoveitol D derivatives concluded several key structure-activity relationships that may be applicable to 5-Methoxy-2-methylbenzofuran:
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Methylation of the 5-hydroxy group was favorable for agonistic activity
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The presence of a methyl unit at C-6 enhanced activity
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A substituent at C-2 had variable effects depending on the specific biological target
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The introduction of tertiary and primary amines at the C-3 side chain significantly improved agonistic activity in some cases
Comparison with Related Benzofuran Derivatives
When compared to other benzofuran derivatives, 5-Methoxy-2-methylbenzofuran offers a unique combination of substituents that may influence its biological activity. Studies on benzofuran derivatives have shown that compounds with methoxy substituents at specific positions exhibit enhanced biological activities compared to those without these substituents.
Table 3: Comparison of 5-Methoxy-2-methylbenzofuran with Related Compounds
Analytical Methods
Identification and Characterization
The identification and characterization of 5-Methoxy-2-methylbenzofuran typically involve:
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HPLC Analysis: High-performance liquid chromatography enables separation and quantification of the compound from complex mixtures .
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GC-MS Analysis: Gas chromatography coupled with mass spectrometry provides both separation and structural information .
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Spectroscopic Methods: UV-Vis spectroscopy, NMR spectroscopy, and IR spectroscopy provide complementary information for structural elucidation .
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